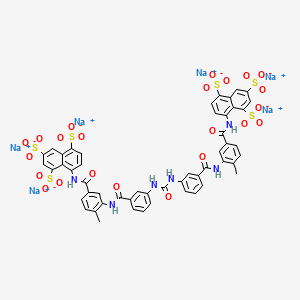
Suramin (sodium salt)
説明
Suramin sodium salt is a potent ATPase inhibitor and competitive inhibitor of reverse transcriptase, making it an effective antiparasitic and anti-cancer drug . It is an antiparasitic drug that blocks endothelial cell proliferation and increases tyrosine phosphorylation of many signaling proteins . It is also a polysulfonated naphthylurea anticancer agent that inhibits tumor cell proliferation .
Synthesis Analysis
Suramin derivatives have been synthesized and applied in various studies. NMR spectroscopy and docking simulations were used to confirm binding sites and three-dimensional models of the ligand-protein complex . The suramin compound derivatives synthesized show potential as novel therapeutic agents for their anti-proliferative activity via the inhibition of protein–protein interactions .
Chemical Reactions Analysis
Suramin has demonstrated a dose- and time-dependent propensity to stimulate the adipogenic differentiation of rat preadipocytes isolated from the superficial fascia tissue and from adult adipose tissue . It inhibits a number of filarial enzymes involved with carbohydrate metabolism as well as the production of adenosine triphosphate (ATP) .
Physical And Chemical Properties Analysis
Suramin sodium salt has a molecular formula of C51H34N6Na6O23S6 and a molecular weight of 1429.17 . It is a white solid that is soluble in water .
科学的研究の応用
Application in Metastatic Renal Cell Carcinoma : Suramin was evaluated as an antitumor agent in a study involving patients with metastatic renal cell carcinoma. However, it showed limited effectiveness as a single agent in this context. Significant toxicities were observed, including hypotension, liver function abnormalities, thrombocytopenia, and sensory neuropathy (R. L. La Rocca et al., 1991).
Treatment of AIDS and Related Disorders : Suramin was tested as a treatment for AIDS, showing some ability to reduce HIV culture in patients. However, it did not demonstrate significant immunologic improvement, and several toxic reactions were reported. Suramin cannot be recommended as an effective therapy for AIDS (B. Cheson et al., 1987).
Skin Reactions in Cancer Treatment : Suramin induced skin reactions in patients with metastatic prostate carcinoma, including erythematous, maculopapular eruptions, keratoacanthoma, and disseminated superficial actinic porokeratosis (B. O'Donnell et al., 1992).
Ocular Symptoms in Prostate Cancer Treatment : Suramin therapy for metastatic cancer of the prostate was associated with ocular symptoms and signs, including photophobia, iritis, optic atrophy, and vortex keratopathy. However, these were not considered dose-limiting toxicities (R. Hemady et al., 1996).
Synthesis of Suramin Analogues : A study presented a new approach to synthesizing suramin analogues, avoiding problems associated with conventional routes. The use of isobutyl ester protecting groups for sulfonic acids was crucial (R. McGeary et al., 2009).
Teratogenic Effects in Rats : Suramin was found to induce congenital malformations in offspring of treated pregnant rats. The study suggested that suramin interferes with yolk sac-mediated protein utilization, potentially leading to amino acid deprivation during critical development stages (S. Freeman et al., 1986).
Inhibition of Fibrous Dysplasia : Suramin was studied for treating fibrous dysplasia. A bone-targeted and pH-sensitive drug delivery system was developed to deliver suramin efficiently to lesion sites, showing promise in inhibiting the proliferation of diseased cells (M. Lv et al., 2016).
Germicidal Inactivation : Suramin sodium was identified as an effective inactivator of quaternary ammonium germicides, surpassing anionic detergents and soaps in this application (C. A. Lawrence, 1947).
Susceptibility of Trypanosoma evansi : The susceptibility of Brazilian isolates of Trypanosoma evansi to suramin sodium was evaluated, showing that a single dose of suramin sodium had the same efficacy as multiple doses for treating this parasitic infection (L. Faccio et al., 2013).
Inhibition of Neutrophil Serine Proteinases : Suramin, used as an anti-tumor drug, was found to be a potent inhibitor of human neutrophil elastase, cathepsin G, and proteinase 3, suggesting potential use in preventing tissue destruction and thrombus formation in diseases involving neutrophil activation (M. Cadene et al., 1997).
Treatment of Onchocerciasis : A review discussed the limitations of existing treatments for onchocerciasis, including suramin, and explored new potential compounds for a more effective and safer treatment (H. Taylor, 1984).
Suppression of Lymphokine Production : Suramin sodium exhibited immunosuppressive properties, inhibiting the mixed lymphocyte reaction by suppressing interleukin-2 production. This suggests potential use in preventing graft rejection and graft-vs-host disease (M. Shenoy et al., 1992).
作用機序
Suramin is a trypanocidal agent that inhibits enzymes involved with the oxidation of reduced NADH . It also inhibits the activity of topoisomerase II by blocking the binding of the enzyme to DNA . Furthermore, it has been found to act as an antagonist of P2 receptors and as an agonist of Ryanodine receptors .
Safety and Hazards
Suramin may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and contact with skin and eyes . Contaminated work clothing should not be allowed out of the workplace . It is also recommended to use personal protective equipment and ensure adequate ventilation .
特性
IUPAC Name |
hexasodium;8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H40N6O23S6.6Na/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80;;;;;;/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80);;;;;;/q;6*+1/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPNKLKDKUDFHK-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H34N6Na6O23S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1429.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suramin (sodium salt) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(NZ)-N-[(4-chlorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B7790316.png)
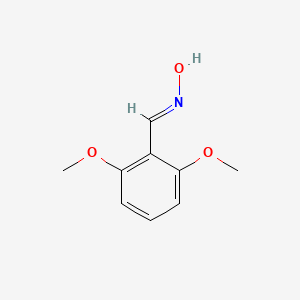
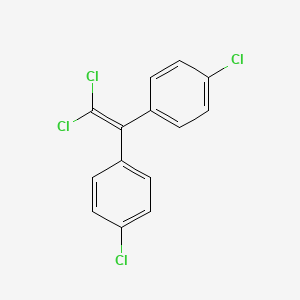


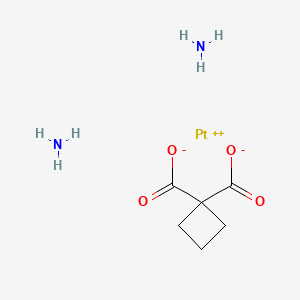
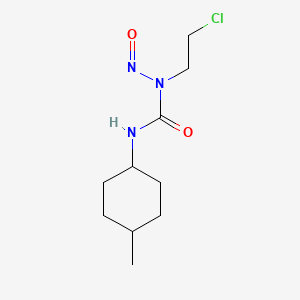
![rel-(3aR,3a1R,4R,5S,5aR,10bR)-Methyl 4-acetoxy-3a-ethyl-9-((5S,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-2,4,5,6,7,8,9,10-octahydro-1H-3,7-methano[1]azacycloundecino[5,4-b]indol-9-yl)-5-hydroxy-8-methoxy-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indoliz](/img/structure/B7790364.png)
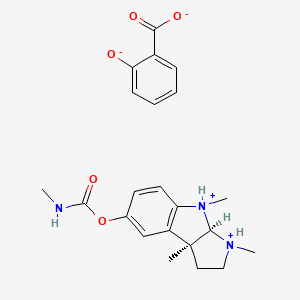
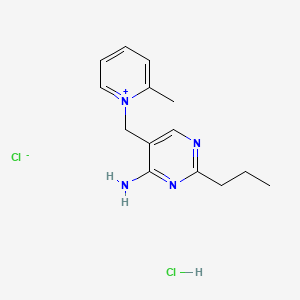
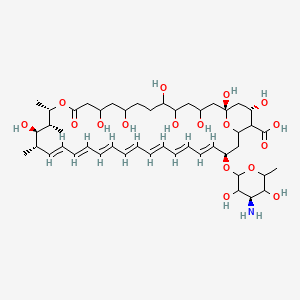
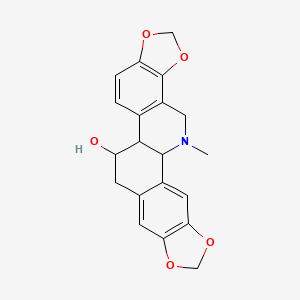
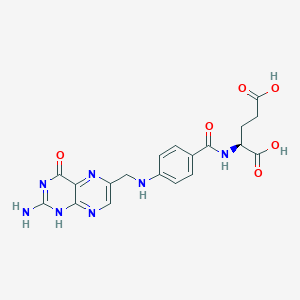
![(4S,6S,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol;hydrochloride](/img/structure/B7790411.png)